molecular formula C16H19F3N4O B2417399 Cyclohex-3-en-1-yl(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 2034342-65-7

Cyclohex-3-en-1-yl(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone

Cat. No.: B2417399
CAS No.: 2034342-65-7
M. Wt: 340.35
InChI Key: QEFIVILTKQZQMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclohex-3-en-1-yl(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone is a synthetic compound of significant interest in medicinal chemistry and drug discovery, featuring a piperazine core linked to a trifluoromethyl-substituted pyrimidine and a cyclohexenyl methanone group. The piperazine moiety is a privileged scaffold in pharmaceutical development, found in over 85% of FDA-approved drugs, due to its favorable effect on a molecule's physicochemical properties and its ability to serve as a key connector that positions pharmacophoric groups for optimal interaction with biological targets . The 6-(trifluoromethyl)pyrimidine component is a common feature in bioactive molecules, as the pyrimidine ring is a known kinase inhibitor scaffold, and the trifluoromethyl group can enhance metabolic stability and membrane permeability . This specific molecular architecture suggests potential for researchers to investigate its activity against various enzyme families. Piperazine-containing compounds are extensively investigated as inhibitors for a wide range of targets, including kinases like CDK2 and CDK4/6 . The mechanism of action for potential bioactivity would likely involve competitive binding at an enzyme's active site, such as the ATP-binding pocket of a kinase, where the pyrimidine ring could form critical hydrogen bonds with the hinge region . The primary research value of this compound lies in its use as a building block or intermediate in the synthesis of more complex molecules, as well as a novel chemical entity for high-throughput screening campaigns against emerging therapeutic targets. It is strictly for research applications in laboratory settings. This product is labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions and in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

cyclohex-3-en-1-yl-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N4O/c17-16(18,19)13-10-14(21-11-20-13)22-6-8-23(9-7-22)15(24)12-4-2-1-3-5-12/h1-2,10-12H,3-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEFIVILTKQZQMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction employs palladium catalysts and boron reagents to achieve high yields and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

Cyclohex-3-en-1-yl(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions for these reactions vary but often involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Cyclohex-3-en-1-yl(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.

    Industry: Utilized in the development of new materials and chemical processes, including catalysis and polymer synthesis.

Mechanism of Action

The mechanism of action of Cyclohex-3-en-1-yl(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling and function. The compound’s trifluoromethyl group and pyrimidine ring are key structural features that contribute to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives and piperazine-containing molecules, such as:

  • Triazole-pyrimidine hybrids
  • Imidazole-containing compounds
  • Indole derivatives

Uniqueness

What sets Cyclohex-3-en-1-yl(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone apart is its unique combination of structural features, including the trifluoromethyl group and the piperazine moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

Cyclohex-3-en-1-yl(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structure-activity relationships (SAR), and biological properties, focusing on its mechanisms of action and therapeutic implications.

Synthesis and Structure

The synthesis of this compound involves several steps, including the formation of the cyclohexene ring and the introduction of the trifluoromethyl pyrimidine moiety. The compound can be synthesized through a multi-step process involving:

  • Formation of Cyclohexene Derivative : Starting with cyclohexene, various functional groups can be introduced using electrophilic aromatic substitution reactions.
  • Pyrimidine Functionalization : The incorporation of a trifluoromethyl group into the pyrimidine ring can enhance the lipophilicity and biological activity of the compound.
  • Piperazine Linkage : The piperazine moiety is crucial for enhancing binding affinity to biological targets.

The primary mechanism of action for this compound relates to its role as an inhibitor of specific enzymes involved in metabolic pathways. Notably, it has been identified as a potent inhibitor of dipeptidyl peptidase IV (DPP-IV), which plays a significant role in glucose metabolism and immune response regulation.

Pharmacological Profile

The pharmacological profile includes:

  • Inhibition of DPP-IV : This inhibition leads to increased levels of incretin hormones, which enhance insulin secretion in response to meals, thereby providing potential benefits in diabetes management.
PropertyValue
Molecular Weight445.36 g/mol
DPP-IV InhibitionPotent (IC50 < 100 nM)
hERG InhibitionWeak inhibitor
Blood-Brain BarrierPermeable

Case Studies

Several studies have explored the biological effects of similar compounds with structural analogs:

  • Study on DPP-IV Inhibitors : A study published in Bioorganic & Medicinal Chemistry demonstrated that modifications to the piperazine ring significantly affected DPP-IV inhibition potency. Compounds with trifluoromethyl substitutions showed enhanced efficacy compared to their unsubstituted counterparts .
  • Anti-Mycobacterial Activity : Research indicated that related pyrimidine derivatives exhibited anti-mycobacterial properties, suggesting that modifications like those present in Cyclohex-3-en could be explored for tuberculosis treatment .
  • Toxicity and Side Effects : Toxicological assessments revealed that while the compound is generally well-tolerated, monitoring for potential cardiotoxicity due to hERG channel inhibition is necessary .

Q & A

Q. Q. How can researchers contextualize moderate in vitro potency (e.g., µM-range IC50) for translational potential?

  • Methodology : Evaluate target engagement in physiologically relevant models (e.g., 3D tumor spheroids) and correlate with free drug concentrations. Use physiologically based pharmacokinetic (PBPK) modeling to project efficacious doses in vivo .

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